molecular formula C18H17F3N2O3 B8037773 XEN445

XEN445

Cat. No.: B8037773
M. Wt: 366.3 g/mol
InChI Key: NBGRERFNOKZQLO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

XEN445 can be synthesized from commercially available chemicals. The synthesis involves the preparation of (S)-2-(3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid . The reaction conditions typically include the use of organic solvents like dimethyl sulfoxide (DMSO) and ethanol, with the final product being a crystalline solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols. The compound is produced in high purity (≥98%) and is available in various quantities for research purposes .

Comparison with Similar Compounds

Similar Compounds

  • Perphenazine-d 8 dihydrochloride
  • BL-1020 mesylate
  • Spinacetin
  • Zotepine
  • Emedastine difumarate
  • Cipralisant (enantiomer)
  • Doxepin-d 3 hydrochloride
  • A-317920
  • Alcaftadine (Standard)
  • ST-1006
  • Chlorphenoxamine
  • Mizolastine (Standard)
  • Clemastine-d 5 fumarate
  • H3 receptor-MO-1
  • Azelastine hydrochloride (Standard)
  • Izuforant
  • ABT-239
  • Fexofenadine
  • Bepotastine besilate (Standard)
  • Roxatidine (Standard)
  • Ketotifen fumarate
  • S 38093
  • Roxatidine
  • Histamine phosphate
  • Ciproxifan maleate
  • LML134
  • H4R antagonist 3
  • Olopatadine-d 3 hydrochloride

Uniqueness

XEN445 stands out due to its high selectivity and potency as an endothelial lipase inhibitor. Its ability to significantly raise high-density lipoprotein cholesterol levels in vivo makes it a unique and valuable compound for cardiovascular research .

Properties

IUPAC Name

2-[3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c19-18(20,21)12-4-5-16(15(9-12)17(24)25)23-8-6-14(10-23)26-11-13-3-1-2-7-22-13/h1-5,7,9,14H,6,8,10-11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGRERFNOKZQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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